molecular formula C13H7ClFNS B8373442 7-Chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine

7-Chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine

Cat. No.: B8373442
M. Wt: 263.72 g/mol
InChI Key: ZKABJPFESWCYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C13H7ClFNS and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7ClFNS

Molecular Weight

263.72 g/mol

IUPAC Name

7-chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine

InChI

InChI=1S/C13H7ClFNS/c14-11-5-6-16-12-10(7-17-13(11)12)8-1-3-9(15)4-2-8/h1-7H

InChI Key

ZKABJPFESWCYFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C(C=CN=C23)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vessel capable of sealing was charged with a mixture of 3-bromo-7-chlorothieno[3,2-b]pyridine (500 mg, 2.012 mmol), 4-fluorophenylboronic acid (310 mg, 2.213 mmol), PdCl2(dppf)-CH2Cl2 adduct (82 mg, 0.101 mmol), dioxane (8 mL), and a 2.0 M aqueous solution of K3PO4 (3 mL, 6.04 mmol) and was purged with nitrogen for 10 min. The vessel was sealed and heated at 90° C. for 1 h. Upon cooling, the reaction mixture was diluted with water and extracted with CH2Cl2. The combined organics were washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude material was purified by BIOTAGE® eluting with 40%-80% EtOAc/CH2Cl2 at 30 mL/min. Concentration of appropriate fractions provided the title compound (450 mg, 49% yield) as a white powder. LC/MS: Example 98A @ 3.62 min (RT) (Condition G). MS (ES): m/z=263.03, [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
82 mg
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
49%

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